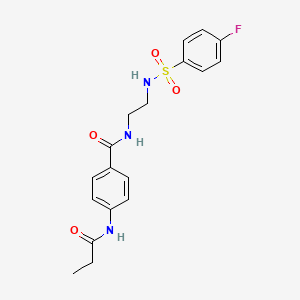

N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide

Description

N-(2-(4-Fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide is a synthetic benzamide derivative characterized by a propionamido group at the para position of the benzamide core and a sulfonamidoethyl side chain substituted with a 4-fluorophenyl group.

Propriétés

IUPAC Name |

N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S/c1-2-17(23)22-15-7-3-13(4-8-15)18(24)20-11-12-21-27(25,26)16-9-5-14(19)6-10-16/h3-10,21H,2,11-12H2,1H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFZMUBVAIGDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

Overview of N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide

N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide is a sulfonamide derivative that may exhibit various biological activities, particularly in the context of medicinal chemistry. Sulfonamides are known for their antibacterial properties, while modifications in the structure can lead to enhanced efficacy against specific targets.

Antimicrobial Activity

Sulfonamide compounds traditionally act as bacteriostatic agents by inhibiting bacterial folic acid synthesis. The presence of a fluorinated phenyl group in this compound may enhance its lipophilicity and cellular permeability, potentially increasing its antimicrobial efficacy.

Key Mechanism:

- Inhibition of Dihydropteroate Synthase: Sulfonamides compete with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anticancer Properties

Research into similar sulfonamide derivatives has shown promise in cancer therapy. The ability to inhibit specific kinases or growth factor receptors can lead to reduced tumor growth and proliferation.

Potential Mechanisms:

- FGFR Inhibition: Similar compounds have been developed as inhibitors for fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Targeting these pathways may provide therapeutic benefits in oncology.

Case Studies

-

Study on Antimicrobial Efficacy:

- A study evaluating a series of sulfonamide derivatives showed that modifications at the para position significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria.

-

Cancer Cell Line Testing:

- In vitro studies on cancer cell lines demonstrated that certain sulfonamide derivatives induced apoptosis and inhibited cell proliferation, suggesting potential use as anticancer agents.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 365.45 g/mol |

| Solubility | Soluble in DMSO |

| Log P (octanol-water partition) | 3.5 |

| pKa | 7.2 |

| Biological Activity | Observed Effect |

|---|---|

| Antibacterial | Moderate to high activity |

| Anticancer | Induced apoptosis in vitro |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Sulfonamido vs. Bromo/Nitro Groups

- Target Compound : The 4-fluorophenylsulfonamidoethyl group introduces hydrogen-bonding capacity (via sulfonamide S=O groups) and moderate lipophilicity (due to fluorine). This may enhance solubility and target binding compared to bromine or nitro substituents .

- 4MNB : The nitro group (electron-withdrawing) may reduce metabolic stability but increase reactivity in electrophilic interactions .

Fluorine vs. Other Halogens

Ethyl Linker in Sulfonamido Group

- The ethyl spacer in the target compound may confer conformational flexibility, allowing optimal positioning of the 4-fluorophenylsulfonamido group for receptor interactions. This contrasts with rigid analogs like N-(3-(4-Fluorophenylsulfonamido)-4-hydroxyphenyl)-biphenylcarboxamide , where a bulkier biphenyl group could sterically hinder binding.

Research Findings and Inferences

While direct activity data for the target compound are unavailable, insights can be drawn from related compounds:

- Sulfonamide-Containing Analogs : Compounds like H-8 and H-9 () demonstrate that sulfonamides are critical for kinase inhibition via interactions with ATP-binding pockets . The target compound’s sulfonamido group may similarly facilitate enzyme targeting.

- Benzamide Derivatives : N-(4-Bromophenyl)-4-propionamidobenzamide (30k) showed moderate activity in preliminary screens, suggesting the benzamide core is a viable scaffold .

- Fluorine Impact : Fluorinated analogs (e.g., Example 53 in ) often exhibit improved bioavailability and resistance to oxidative metabolism, supporting the rationale for incorporating a 4-fluorophenyl group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.